molecular formula C7H10ClN3 B13143489 5-Chloro-N,N,6-trimethylpyrazin-2-amine

5-Chloro-N,N,6-trimethylpyrazin-2-amine

Cat. No.: B13143489
M. Wt: 171.63 g/mol
InChI Key: FVLXSHIFMQJNAH-UHFFFAOYSA-N
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Description

5-Chloro-N,N,6-trimethylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N,6-trimethylpyrazin-2-amine typically involves the chlorination of a pyrazine derivative followed by amination. One common method involves the use of triphosgene as a chlorination reagent, which efficiently introduces the chlorine atom into the pyrazine ring . The reaction conditions often include elevated temperatures to accelerate the decomposition of triphosgene into phosgene, increasing the concentration of free chloride ions in the system .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Solvent selection and purification steps are crucial to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N,6-trimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-N,N,6-trimethylpyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-N,N,6-trimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N,6-trimethylpyrazin-2-amine stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-N,N,6-trimethylpyrazin-2-amine

InChI

InChI=1S/C7H10ClN3/c1-5-7(8)9-4-6(10-5)11(2)3/h4H,1-3H3

InChI Key

FVLXSHIFMQJNAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Cl)N(C)C

Origin of Product

United States

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